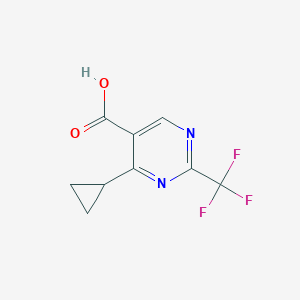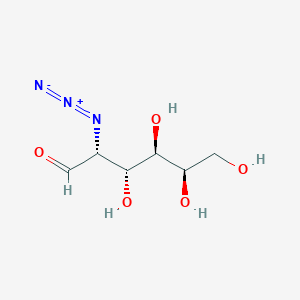
1-Boc-azepane-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Boc-azepane-4-carboxylic acid is a useful research compound. Its molecular formula is C12H21NO4 and its molecular weight is 243.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmaceutical Significance
Azepane-based motifs are recognized for their versatile pharmacological properties. The structural diversity of azepane derivatives makes them valuable for discovering new therapeutic agents. Recent research highlights azepane-based compounds in treating various diseases, including cancer, tuberculosis, Alzheimer's disease, and microbial infections. These compounds are also explored as histamine H3 receptor inhibitors, α-glucosidase inhibitors, anticonvulsants, among other applications. The review of azepane-based drug discovery indicates the potential for developing less toxic, cost-effective, and highly active analogs against numerous diseases (Gao-Feng Zha et al., 2019).
Biotechnological Routes
Lactic acid production from biomass is another area where carboxylic acid derivatives, including those related to azepane structures, have been explored. Lactic acid serves as a precursor for various chemicals, highlighting the role of biotechnological routes in producing lactic acid derivatives for green chemistry applications. This approach underscores the potential of carboxylic acid derivatives in sustainable chemical production (Chao Gao et al., 2011).
Environmental Applications
The reduction of Cr(VI) to Cr(III) in environmental remediation is another application where carboxylic acids play a role. Carboxylic acids act as mediators in the detoxification process, offering a clean and ubiquitous solution in natural environments and effluents. This application is particularly relevant in the context of remediation of Cr(VI)-contaminated waters and sites, showcasing the environmental significance of carboxylic acids (B. Jiang et al., 2019).
Orientations Futures
Mécanisme D'action
Target of Action
This compound is often used in proteomics research , suggesting it may interact with proteins or enzymes in the body.
Mode of Action
The mode of action of 1-Boc-azepane-4-carboxylic acid is currently unknown . As a biochemical used in proteomics research , it may interact with its targets by binding to them, altering their function or structure
Biochemical Pathways
Given its use in proteomics research , it’s plausible that it may influence protein-related pathways. More research is needed to identify the exact pathways and their downstream effects.
Result of Action
As a compound used in proteomics research , it may have effects at the protein level, potentially influencing protein function or structure
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect its action. The compound is typically stored in an inert atmosphere at room temperature , suggesting that these conditions may be optimal for its stability.
Propriétés
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-7-4-5-9(6-8-13)10(14)15/h9H,4-8H2,1-3H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZQHJTNUKFLYEA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(CC1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60631137 |
Source


|
| Record name | 1-(tert-Butoxycarbonyl)azepane-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60631137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
868284-36-0 |
Source


|
| Record name | 1-(tert-Butoxycarbonyl)azepane-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60631137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[(tert-butoxy)carbonyl]azepane-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Tert-butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1291836.png)

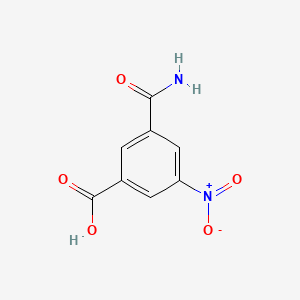
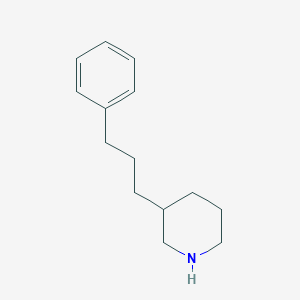
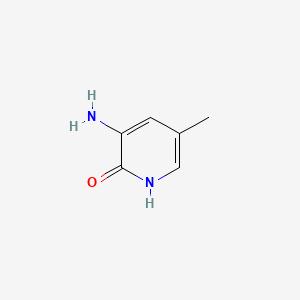
![1-methyl-4-[4-(trifluoromethyl)-1H-imidazol-2-yl]-1H-pyrazole](/img/structure/B1291850.png)
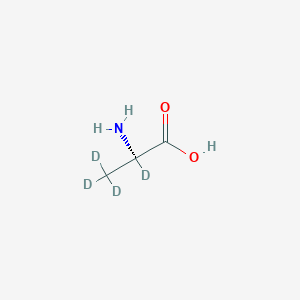

![(3aR,4R,5R,6aS)-2-Oxo-4-((E)-3-oxo-5-phenylpent-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B1291859.png)
